molecular formula C8H12N4O B1427193 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one CAS No. 1309081-44-4

1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one

Cat. No.: B1427193
CAS No.: 1309081-44-4
M. Wt: 180.21 g/mol
InChI Key: QWCNINBVJBCGES-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-4-yl)piperazin-2-one is a heterocyclic compound that features a pyrazole ring fused to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methyl-1H-pyrazole with piperazine in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as dichloromethane or methanol, under reflux conditions to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration are crucial for maximizing yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-pyrazol-4-yl)piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole or piperazine rings .

Scientific Research Applications

1-(1-Methyl-1H-pyrazol-4-yl)piperazin-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-(1-Phenyl-1H-pyrazol-4-yl)piperazin-2-one
  • 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
  • 2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol

Uniqueness: 1-(1-Methyl-1H-pyrazol-4-yl)piperazin-2-one is unique due to its specific substitution pattern on the pyrazole and piperazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Biological Activity

1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound consists of a piperazine ring substituted with a pyrazole moiety, which is known for its diverse biological activities. The combination of these two heterocycles contributes to the compound's interactions with various biological targets, making it a candidate for drug development.

1. Receptor Interactions

Research indicates that this compound acts as a ligand for various receptors, particularly in the central nervous system (CNS). Its interactions with serotonin receptors suggest potential applications in treating anxiety and depression. Studies have shown that compounds with similar structures modulate serotonergic systems, leading to anxiolytic effects .

2. Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties, particularly against protozoan parasites such as Trypanosoma brucei. In vitro studies report an IC50 value of approximately 0.002 μM against T. brucei, indicating potent activity . However, the compound's ability to penetrate the blood-brain barrier limits its effectiveness in treating stage 2 human African trypanosomiasis (HAT) due to poor CNS penetration .

3. Anti-inflammatory Effects

Preliminary investigations suggest that the compound may exhibit anti-inflammatory properties. Pyrazole derivatives have been linked to inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. Although specific data on this compound's COX inhibitory activity is limited, related compounds have shown promising results .

Structure-Activity Relationship (SAR)

A detailed examination of the structure-activity relationship reveals that modifications to both the piperazine and pyrazole components can significantly influence biological activity:

ModificationEffect on Activity
Removal of N-methyl groupDecreased potency against T. brucei
Substituents on piperazineSmall substituents tolerated; larger groups reduce activity
Variations in pyrazole methyl groupsEssential for maintaining enzyme potency

These findings underscore the importance of maintaining specific structural features to enhance selectivity and efficacy against targeted biological pathways .

Case Study 1: Antiparasitic Activity

In a study evaluating various derivatives of pyrazole-based compounds, this compound was identified as one of the most active against T. brucei. The minimal curative dose was determined to be significantly lower than other tested compounds, highlighting its potential as a lead candidate for further development against HAT .

Case Study 2: CNS Activity

Another investigation focused on the anxiolytic-like effects of related piperazine derivatives demonstrated that modifications similar to those found in this compound resulted in significant behavioral changes in animal models, suggesting a strong link between receptor interaction and therapeutic outcomes .

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-11-6-7(4-10-11)12-3-2-9-5-8(12)13/h4,6,9H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCNINBVJBCGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCNCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901260753
Record name 1-(1-Methyl-1H-pyrazol-4-yl)-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901260753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309081-44-4
Record name 1-(1-Methyl-1H-pyrazol-4-yl)-2-piperazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309081-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methyl-1H-pyrazol-4-yl)-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901260753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

tert-Butyl 4-(1-methyl-1H-pyrazol-4-yl)-3-oxopiperazine-1-carboxylate (0.058 g, 0.21 mmol) was suspended in ethyl acetate (2 mL), cooled to 0° C., and saturated with gaseous hydrogen chloride. The mixture was warmed to ambient temperature and after 18 hours, concentrated in vacuo. The mixture was treated with sodium bicarbonate (aqueous saturated), washed with a 10% solution of methanol in dichloromethane (3×), filtered, and concentrated in vacuo, providing the titled.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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